4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride
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Overview
Description
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is a heterocyclic compound with the molecular formula C8H4ClN3O2. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: Formation of fused ring systems under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Such as pyridazinone, which also exhibits a wide range of biological activities.
Pyrimidine Derivatives: Known for their use in medicinal chemistry and drug development.
Uniqueness
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is unique due to its specific structure, which allows for the formation of diverse derivatives with varying biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
68786-53-8 |
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Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-oxopyrimido[1,2-b]pyridazine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-7(13)5-4-10-6-2-1-3-11-12(6)8(5)14/h1-4H |
InChI Key |
ZTKOKLUHZJPBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2N=C1)C(=O)Cl |
Origin of Product |
United States |
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